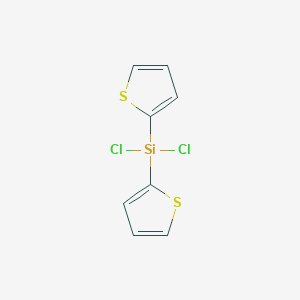
Dichlorodi(thiophen-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorodi(thiophen-2-yl)silane: is an organosilicon compound that features two thiophene rings attached to a silicon atom, which is also bonded to two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorodi(thiophen-2-yl)silane typically involves the reaction of thiophen-2-yl lithium or thiophen-2-yl magnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C4H3SLi+SiCl4→(C4H3S)2SiCl2+2LiCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Dichlorodi(thiophen-2-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, to form new organosilicon compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states of silicon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Silane derivatives with varying oxidation states.
科学研究应用
Dichlorodi(thiophen-2-yl)silane has several scientific research applications, including:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of Dichlorodi(thiophen-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and thiophene rings. The silicon atom can form stable bonds with other elements, making it a versatile compound in organic synthesis. The thiophene rings contribute to the compound’s electronic properties, making it useful in materials science and catalysis.
相似化合物的比较
Dichlorodiphenylsilane: Similar structure but with phenyl groups instead of thiophene rings.
Dichlorodimethylsilane: Contains methyl groups instead of thiophene rings.
Dichlorodiethylsilane: Contains ethyl groups instead of thiophene rings.
Uniqueness: Dichlorodi(thiophen-2-yl)silane is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and optoelectronic devices.
属性
CAS 编号 |
64102-92-7 |
|---|---|
分子式 |
C8H6Cl2S2Si |
分子量 |
265.3 g/mol |
IUPAC 名称 |
dichloro(dithiophen-2-yl)silane |
InChI |
InChI=1S/C8H6Cl2S2Si/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
InChI 键 |
GUSKNSFAPQKMCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)
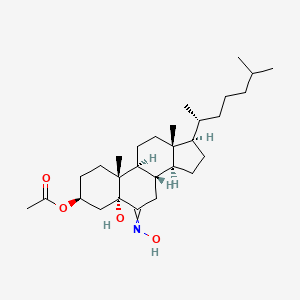
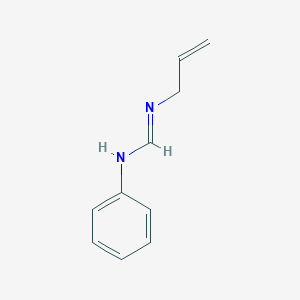
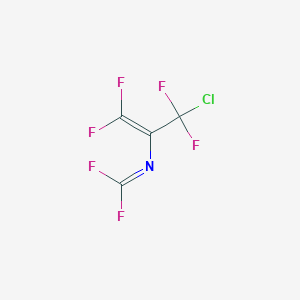
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
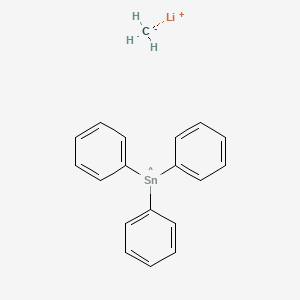


![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
